4-[1,3-Bis(3,5-DI-tert-butyl-4-hydroxyphenyl)propyl]-2,6-DI-tert-butylphenol
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Overview
Description
4-[1,3-Bis(3,5-DI-tert-butyl-4-hydroxyphenyl)propyl]-2,6-DI-tert-butylphenol is a synthetic organic compound known for its antioxidant properties. It is widely used in various industries, including pharmaceuticals, polymers, and cosmetics, due to its ability to inhibit oxidation and stabilize products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-Bis(3,5-DI-tert-butyl-4-hydroxyphenyl)propyl]-2,6-DI-tert-butylphenol typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with appropriate alkylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like toluene. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as distillation and advanced purification techniques to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[1,3-Bis(3,5-DI-tert-butyl-4-hydroxyphenyl)propyl]-2,6-DI-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-[1,3-Bis(3,5-DI-tert-butyl-4-hydroxyphenyl)propyl]-2,6-DI-tert-butylphenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.
Industry: Employed as a stabilizer in cosmetics and personal care products to enhance shelf life.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to cells and materials. The phenolic hydroxyl groups play a crucial role in this mechanism by donating hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- Pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
Uniqueness
Compared to similar compounds, 4-[1,3-Bis(3,5-DI-tert-butyl-4-hydroxyphenyl)propyl]-2,6-DI-tert-butylphenol offers enhanced stability and higher antioxidant efficiency due to its unique molecular structure. The presence of multiple tert-butyl groups provides steric hindrance, which enhances its resistance to oxidation and prolongs its effectiveness[9][9].
Properties
IUPAC Name |
4-[3,3-bis(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-2,6-ditert-butylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H68O3/c1-40(2,3)31-21-27(22-32(37(31)46)41(4,5)6)19-20-30(28-23-33(42(7,8)9)38(47)34(24-28)43(10,11)12)29-25-35(44(13,14)15)39(48)36(26-29)45(16,17)18/h21-26,30,46-48H,19-20H2,1-18H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESUDPJYNMLGBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H68O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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